6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-Bromospiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride” is a complex organic molecule. It likely contains a spiro[indoline-3,3’-pyrrolidin] core structure, which is a type of spiro compound where two rings share a single atom . The “6-Bromo” indicates the presence of a bromine atom at the 6th position of the spiro[indoline-3,3’-pyrrolidin] core .
Scientific Research Applications
Synthesis and Cytotoxicity
The synthesis of dispirooxindoles, which may include compounds similar to 6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride, involves regio- and diastereoselective processes yielding derivatives with potential cytotoxic activities. Such compounds have shown considerable in vitro cytotoxicity against specific cancer cell lines, indicating their potential in cancer research and therapy. The mechanisms underlying their cytotoxic actions might involve the generation of reactive oxygen species (ROS) and possibly indirect p53-dependent pathways (Novotortsev et al., 2021).
Synthesis of Spiro Derivatives
The acetic acid-catalyzed synthesis of arylidenespiro[indoline-3,1'-pyrrolizines] demonstrates the versatility of spiro compounds in creating functionalized molecules. These spiro derivatives have been evaluated for their in vitro efficacy against various cancer cell lines, showcasing their potential in medicinal chemistry and drug development (Huang et al., 2019).
Pyrrolizine Chemistry
Research on pyrrolizines, which share structural similarities with this compound, explores their reactions with cyanogen bromide and trifluoroacetic anhydride. These studies provide insights into the synthesis of indoline and pyrroloindole derivatives, contributing to the understanding of heterocyclic chemistry and its applications in synthesizing complex molecular structures (Verboom et al., 1982).
Properties
IUPAC Name |
6-bromospiro[1H-indole-3,3'-pyrrolidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O.ClH/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11;/h1-2,5,13H,3-4,6H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFUCUIOUWEOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=C(C=C(C=C3)Br)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247105-73-1 |
Source
|
Record name | 6-bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.